molecular formula C6H8BrF3O3S B13333223 3-Bromo-4-(2,2,2-trifluoroethoxy)tetrahydrothiophene 1,1-dioxide

3-Bromo-4-(2,2,2-trifluoroethoxy)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13333223
M. Wt: 297.09 g/mol
InChI Key: JSJHOGYYKWVRSR-UHFFFAOYSA-N
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Description

3-Bromo-4-(2,2,2-trifluoroethoxy)-1lambda6-thiolane-1,1-dione is a chemical compound that features a bromine atom, a trifluoroethoxy group, and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(2,2,2-trifluoroethoxy)-1lambda6-thiolane-1,1-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-hydroxythiolane and 2,2,2-trifluoroethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the substitution reaction.

    Reaction Mechanism: The hydroxyl group of the thiolane ring is substituted by the trifluoroethoxy group through a nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale, the reaction can be performed in batch reactors or continuous flow reactors to ensure consistent production.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(2,2,2-trifluoroethoxy)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfone derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, hydrogenated compounds, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-(2,2,2-trifluoroethoxy)-1lambda6-thiolane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2,2,2-trifluoroethoxy)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: The exact pathways involved depend on the specific application and target, but may include pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(2,2,2-trifluoroethoxy)benzonitrile
  • 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoic acid
  • 3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine

Uniqueness

3-Bromo-4-(2,2,2-trifluoroethoxy)-1lambda6-thiolane-1,1-dione is unique due to its thiolane ring structure combined with the trifluoroethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C6H8BrF3O3S

Molecular Weight

297.09 g/mol

IUPAC Name

3-bromo-4-(2,2,2-trifluoroethoxy)thiolane 1,1-dioxide

InChI

InChI=1S/C6H8BrF3O3S/c7-4-1-14(11,12)2-5(4)13-3-6(8,9)10/h4-5H,1-3H2

InChI Key

JSJHOGYYKWVRSR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1(=O)=O)Br)OCC(F)(F)F

Origin of Product

United States

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